molecular formula C16H23NO3 B094298 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)- CAS No. 115-36-6

16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-

Cat. No. B094298
CAS RN: 115-36-6
M. Wt: 277.36 g/mol
InChI Key: CPIVZDKVBDXKGP-XEZPLFJOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-, also known as Oxaerythrinan, is a natural product that has been isolated from a variety of plant sources. It belongs to the class of compounds known as erythrinan alkaloids, which are known for their diverse biological activities. Oxaerythrinan has been found to possess a number of interesting pharmacological properties, making it a promising target for further research.

Mechanism Of Action

The mechanism of action of 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes such as DNA synthesis and protein synthesis. 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n has been found to have a number of biochemical and physiological effects, including the ability to modulate the activity of certain enzymes and receptors in the body. It has also been found to have anti-inflammatory effects, which may be useful in the treatment of a variety of inflammatory conditions.

Advantages And Limitations For Lab Experiments

One advantage of using 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n in laboratory experiments is that it is a natural product, which may be more biologically relevant than synthetic compounds. However, one limitation of using 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n is that it can be difficult to obtain in large quantities, which may limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for research on 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n. One area of interest is the development of new synthetic methods for producing 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n and related compounds. Another area of interest is the investigation of the potential of 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n as a therapeutic agent for the treatment of fungal infections and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n and to identify any potential side effects or toxicity associated with its use.

Synthesis Methods

The synthesis of 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n has been achieved through a number of different methods, including extraction from natural sources and chemical synthesis. One of the most common methods for synthesizing 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n involves the use of a chiral auxiliary, which helps to control the stereochemistry of the final product.

Scientific Research Applications

16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n has been the subject of a number of scientific studies, which have investigated its potential as a therapeutic agent. One study found that 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n exhibited potent antifungal activity against a range of fungal pathogens, including Candida albicans and Aspergillus fumigatus. Another study found that 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n had significant antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.

properties

CAS RN

115-36-6

Product Name

16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

(1S,13S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadec-2(7)-en-4-one

InChI

InChI=1S/C16H23NO3/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13/h12-13H,2-10H2,1H3/t12-,13-,16-/m0/s1

InChI Key

CPIVZDKVBDXKGP-XEZPLFJOSA-N

Isomeric SMILES

CO[C@H]1CC[C@H]2CCN3[C@]2(C1)C4=C(CC3)COC(=O)C4

SMILES

COC1CCC2CCN3C2(C1)C4=C(CC3)COC(=O)C4

Canonical SMILES

COC1CCC2CCN3C2(C1)C4=C(CC3)COC(=O)C4

synonyms

14,17-Dihydro-3-methoxy-16(15H)-oxaerythrinan-15-one (3beta)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.